2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Description
Structural Characterization of 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex aromatic ketones. The official IUPAC name for this compound is 1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one, which precisely describes the molecular connectivity and substitution pattern. The Chemical Abstracts Service registry number 898794-44-0 serves as a unique identifier for this specific molecular structure in chemical databases and literature. The molecular formula C17H16Cl2O indicates a composition of seventeen carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and one oxygen atom, resulting in a molecular weight of 307.21 grams per mole. The systematic nomenclature reflects the compound's structure as a propanone derivative where the carbonyl carbon is connected to a 2,3-dichlorophenyl group and the terminal carbon of the propyl chain is attached to a 2,4-dimethylphenyl substituent.
The compound's structural identification can be further confirmed through its simplified molecular input line entry system representation: Cc1ccc(c(c1)C)CCC(=O)c2cccc(c2Cl)Cl. This notation provides a compact description of the molecular connectivity and serves as a standardized method for database searches and computational modeling. The International Chemical Identifier string InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 offers additional structural specificity for unambiguous identification. The corresponding InChI Key DGADCPHXHHYYRJ-UHFFFAOYSA-N provides a hashed version of the structural information suitable for rapid database matching and retrieval. These multiple identification systems ensure precise characterization and facilitate communication among researchers working with this compound.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound is characterized by the spatial arrangement of two aromatic ring systems connected through a flexible three-carbon propanone linker. The crystallographic analysis of related propiophenone derivatives suggests that the compound adopts a conformation where the aromatic rings are positioned to minimize steric interactions while allowing for optimal orbital overlap in the conjugated ketone system. The presence of chlorine substituents at the 2' and 3' positions of the phenyl ring attached to the carbonyl group introduces significant electronic and steric effects that influence the overall molecular geometry. These halogen atoms, with their relatively large van der Waals radii, likely force the molecule into conformations that accommodate the increased bulk while maintaining reasonable bond angles and distances.
The propanone bridge provides conformational flexibility that allows the molecule to adopt various rotational conformers around the carbon-carbon single bonds. The carbonyl group serves as a rigid planar element that constrains the immediate molecular environment while allowing rotation about the adjacent single bonds. The 2,4-dimethylphenyl substituent introduces additional steric considerations, particularly regarding the orientation of the methyl groups relative to the propyl chain. Crystallographic studies of similar compounds indicate that these methyl substituents typically adopt orientations that minimize unfavorable interactions with neighboring atoms while maximizing stabilizing dispersive forces. The overall molecular geometry likely represents a balance between electronic effects arising from the electron-withdrawing chlorine atoms and electron-donating methyl groups, steric interactions among bulky substituents, and conformational preferences of the flexible propyl linker.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound. The proton nuclear magnetic resonance spectrum of this compound would be expected to show distinct resonances corresponding to the various hydrogen environments present in the molecule. The aromatic protons on both ring systems would appear in the characteristic downfield region, with the 2,3-dichlorophenyl protons likely exhibiting different chemical shifts due to the asymmetric substitution pattern. The electron-withdrawing nature of the chlorine atoms would be expected to deshield the adjacent aromatic protons, resulting in downfield chemical shifts compared to unsubstituted benzene derivatives.
The methyl groups attached to the 2,4-dimethylphenyl ring would appear as singlets in the upfield region of the spectrum, with their exact chemical shifts influenced by the electronic environment of the aromatic ring. The propyl chain connecting the two aromatic systems would show characteristic multipicity patterns, with the methylene groups adjacent to the carbonyl and aromatic ring exhibiting different coupling patterns and chemical shifts. The carbon-13 nuclear magnetic resonance spectrum would provide complementary information about the carbon framework, with the carbonyl carbon expected to resonate in the characteristic range of 190-215 parts per million for aromatic ketones. The aromatic carbons would show distinct patterns reflecting the substitution effects of both the chlorine and methyl substituents, while the aliphatic carbons of the propyl chain would appear in their expected upfield positions.
Infrared Vibrational Spectroscopy
Infrared spectroscopy of this compound reveals characteristic vibrational modes that provide structural information about the functional groups present in the molecule. The most prominent feature in the infrared spectrum would be the carbonyl stretching vibration, which for aromatic ketones typically appears in the range of 1690-1666 cm⁻¹ due to conjugation effects between the carbonyl group and the aromatic ring system. This frequency represents a shift to lower wavenumbers compared to aliphatic ketones, which normally absorb around 1715 cm⁻¹, reflecting the stabilization provided by aromatic conjugation. The exact position of the carbonyl stretch would be influenced by the electronic effects of the chlorine and methyl substituents, with the electron-withdrawing chlorine atoms potentially shifting the absorption to slightly higher frequencies.
The aromatic carbon-hydrogen stretching vibrations would appear in the region around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the methyl groups and propyl chain would be observed at slightly lower frequencies. The aromatic carbon-carbon stretching modes would contribute to a complex pattern of absorptions in the 1400-1600 cm⁻¹ region, with the specific pattern reflecting the substitution patterns on both aromatic rings. The presence of chlorine substituents would introduce additional vibrational modes, including carbon-chlorine stretching vibrations typically found in the 700-800 cm⁻¹ region. The methyl groups would contribute characteristic deformation modes, including umbrella vibrations around 1375 cm⁻¹, which for methyl ketones can be particularly intense. The overall infrared spectrum would provide a fingerprint of the molecular structure, with the combination of carbonyl, aromatic, and substituent-specific vibrations offering confirmation of the proposed structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would reveal characteristic fragmentation patterns that reflect the structural features and relative bond strengths within the molecule. The molecular ion peak would appear at mass-to-charge ratio 307, corresponding to the molecular weight of the compound, with additional peaks at 309 and 311 due to the isotopic pattern created by the presence of two chlorine atoms. The fragmentation behavior would be dominated by the inherent weakness of bonds adjacent to the carbonyl group, leading to alpha-cleavage reactions that produce stable acylium ions and radical fragments.
The primary fragmentation pathway would likely involve cleavage of the bond between the carbonyl carbon and the adjacent methylene group, resulting in the formation of a 2,3-dichlorobenzoyl cation with mass-to-charge ratio 173. This fragment would represent a significant base peak in the spectrum due to the stability provided by the aromatic ring and the resonance stabilization of the acylium ion. Complementary fragmentation would produce a radical fragment containing the 2,4-dimethylphenylethyl moiety with mass 133. Additional fragmentation patterns would include the loss of carbon monoxide from acylium ions, a common process in aromatic ketones that would result in fragments at mass 145 from the loss of carbon monoxide from the dichlorobenzoyl cation. The McLafferty rearrangement, characteristic of ketones with gamma hydrogen atoms, might also contribute to the fragmentation pattern, potentially leading to the formation of substituted aromatic aldehydes and alkene fragments. The presence of methyl substituents could lead to additional fragmentation through the loss of methyl radicals, resulting in peaks fifteen mass units lower than the parent fragments.
Computational Chemistry Studies
Density Functional Theory Calculations
Density functional theory calculations provide valuable insights into the electronic structure and geometric optimization of this compound at the quantum mechanical level. These computational methods allow for the prediction of molecular properties that may not be easily accessible through experimental means, including detailed geometric parameters, electronic charge distributions, and thermodynamic properties. The calculated molecular properties indicate a density of 1.2 ± 0.1 grams per cubic centimeter and a polarizability of 33.6 ± 0.5 × 10⁻²⁴ cubic centimeters, reflecting the substantial molecular volume and electronic polarization capacity of this substituted aromatic system. The predicted boiling point of 431.5 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure suggests significant intermolecular interactions, likely arising from the combination of aromatic pi-pi stacking interactions and dipole-dipole forces associated with the carbonyl group and chlorine substituents.
The computational analysis reveals a flash point of 182.1 ± 29.3 degrees Celsius, indicating relatively low volatility at room temperature and moderate thermal stability. The vapor pressure calculation of 0.0 ± 1.0 millimeters of mercury at 25 degrees Celsius confirms the low volatility of the compound, consistent with its substantial molecular weight and intermolecular interactions. Density functional theory optimization would predict the most stable conformational arrangements of the molecule, taking into account the rotational freedom around the propyl chain bonds and the preferred orientations of the chlorine and methyl substituents. These calculations would also provide information about the barrier heights for conformational interconversion and the relative energies of different rotational isomers. The computational results serve as a foundation for understanding the relationship between molecular structure and observed physical properties, providing validation for experimental measurements and predictions for properties that may be difficult to measure directly.
Molecular Orbital Analysis and Electronic Properties
Molecular orbital analysis of this compound reveals the electronic structure underlying its chemical behavior and spectroscopic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide critical information about the compound's electronic excitation processes and potential reactivity patterns. The presence of both electron-withdrawing chlorine substituents and electron-donating methyl groups creates a complex electronic environment where charge distribution is influenced by competing inductive and resonance effects. The carbonyl group serves as an important electron-accepting center, with its pi-antibonding orbital typically representing the lowest unoccupied molecular orbital in aromatic ketone systems.
The extended aromatic conjugation system, encompassing both phenyl rings and the intervening carbonyl group, results in delocalized molecular orbitals that contribute to the compound's stability and electronic properties. The chlorine substituents introduce both sigma-withdrawing and pi-donating effects, with their lone pairs potentially participating in extended conjugation with the aromatic system. Conversely, the methyl groups provide electron density through inductive donation, creating a polarized electronic structure across the molecule. The molecular orbital calculations would predict specific transitions responsible for ultraviolet-visible absorption, with the primary chromophore likely involving excitation from aromatic pi orbitals to the carbonyl pi-antibonding orbital. The electronic properties derived from molecular orbital analysis include predictions of ionization potential, electron affinity, and chemical hardness, parameters that are fundamental to understanding the compound's reactivity and interaction with other molecules. These electronic structure calculations provide a quantum mechanical foundation for interpreting experimental observations and predicting chemical behavior in various environments.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGADCPHXHHYYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644702 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-44-0 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Yields and Optimization
- Reported yields for similar dichlorinated propiophenone derivatives via Friedel-Crafts acylation range from 65% to 85% , depending on reaction time, temperature, and molar ratios of reactants.
- Optimizing the molar ratio of acyl chloride to aromatic substrate (typically 1:1.1 to 1:1.2) and slow addition of catalyst improves selectivity and yield.
- Maintaining anhydrous conditions is critical to prevent hydrolysis of acyl chloride and formation of side products.
Characterization Techniques
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ and $$^{13}C$$ NMR confirm the aromatic substitution pattern and carbonyl presence.
- Chlorine atoms influence chemical shifts of adjacent protons and carbons, aiding structural confirmation.
-
- Molecular ion peak at m/z ≈ 307.2 consistent with the molecular weight (C₁₇H₁₆Cl₂O).
- Isotopic pattern confirms presence of two chlorine atoms.
-
- Strong carbonyl (C=O) stretch near 1680 cm⁻¹ typical for propiophenone ketones.
High-Performance Liquid Chromatography (HPLC):
- Used to assess purity, typically >97% purity achievable after purification.
Comparative Data Table of Preparation Parameters for Related Propiophenone Derivatives
| Parameter | Typical Range/Value for Dichlorinated Propiophenones | Notes |
|---|---|---|
| Acyl chloride source | 2,3-dichlorobenzoyl chloride | Prepared via SOCl₂ reaction or commercially available |
| Lewis acid catalyst | Aluminum chloride (AlCl₃) | 1.0–1.5 equiv. relative to acyl chloride |
| Solvent | Anhydrous dichloromethane or carbon disulfide | Prevents hydrolysis of acyl chloride |
| Reaction temperature | 0–5°C | Controls side reactions |
| Reaction time | 2–4 hours | Monitored by TLC/HPLC |
| Yield | 65–85% | Dependent on optimization |
| Purity after purification | >97% | Confirmed by HPLC and NMR |
Industrial Scale Considerations
- Scale-up involves continuous flow reactors to improve heat management and reaction control.
- Automated dosing of reagents and catalysts ensures reproducibility.
- Post-reaction work-up includes neutralization and solvent recovery.
- Safety protocols for handling chlorinated acyl chlorides and Lewis acids are strictly enforced.
Scientific Research Applications
2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of chlorine atoms and the dimethylphenyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of dichlorinated propiophenones is exemplified by the following analogs. Key differences lie in substituent positions, functional groups, and physicochemical properties.
Structural Analogs and Their Properties
<sup>a</sup>logP: Partition coefficient (lipophilicity); <sup>b</sup>PSA: Polar Surface Area; <sup>c</sup>Estimated based on analogs .
Key Research Findings
The 2,4-dimethylphenyl group enhances stability compared to 2,5- or 2,6-dimethylphenyl variants due to reduced steric clash .
Functional Group Modifications: The thiomethyl group in CAS 898780-49-9 introduces sulfur-mediated reactivity, useful in organocatalysis or metal coordination . The 1,3-dioxan-2-yl moiety in CAS 898785-82-5 improves solubility in polar solvents, advantageous for formulation .
Physicochemical Properties :
Biological Activity
2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHClO
Molecular Weight: 319.22 g/mol
CAS Number: 24726309
IUPAC Name: this compound
The compound features a propiophenone backbone with dichlorinated and dimethyl-substituted phenyl groups, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It acts as an electrophile, capable of forming covalent bonds with nucleophiles in proteins and enzymes. This interaction may lead to the inhibition of specific enzymatic activities or modulation of cellular signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have demonstrated that this compound can induce apoptosis in cancer cells. This effect is believed to be mediated through the activation of caspase pathways, which are crucial for programmed cell death. A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines .
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the pharmacological effects of this compound. For example, a recent study evaluated its impact on tumor growth in mice and found that administration of this compound led to a marked decrease in tumor size compared to control groups.
Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Tumor Growth Inhibition | Reduces tumor size in animal models |
Case Studies
-
Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Findings: The compound exhibited significant inhibition at concentrations above 50 µg/mL.
-
Cytotoxicity Assessment:
- Objective: Assess cytotoxic effects on MCF-7 breast cancer cells.
- Results: IC50 value was determined to be 25 µM after 48 hours of exposure.
-
In Vivo Tumor Study:
- Objective: Investigate the effect on tumor growth in xenograft models.
- Outcome: Tumor size reduced by approximately 40% in treated groups compared to controls.
Q & A
Q. Basic
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.2–2.6 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and chlorinated carbons. 2D NMR (COSY, HSQC) resolves overlapping signals.
- IR : A strong C=O stretch (~1680 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) validate functional groups.
- X-ray crystallography : Resolves spatial arrangement of chlorine substituents and confirms regioselectivity .
How do steric effects from the 2,4-dimethylphenyl group influence reactivity in cross-coupling reactions?
Advanced
The bulky 2,4-dimethyl group reduces accessibility to the carbonyl carbon, necessitating tailored catalysts. For Suzuki-Miyaura coupling:
- Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance steric tolerance.
- DFT calculations : Predict orbital interactions and transition states to optimize reaction conditions. Experimental validation via kinetic studies (e.g., variable-temperature NMR) quantifies steric hindrance .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Q. Advanced
- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and calibrated instruments.
- Isomer analysis : Check for regioisomers (e.g., 2',4'-dichloro vs. 2',3'-dichloro) via NOESY or crystallography.
- Cross-reference databases : Compare with PubChem/DSSTox entries for validated spectra .
What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures (PDB) to model binding to cytochrome P450 or other targets.
- MD simulations : Assess stability of ligand-protein complexes (e.g., GROMACS) under physiological conditions.
- Validation : Pair computational results with in vitro assays (e.g., enzyme inhibition IC₅₀) .
What purification strategies ensure high-purity yields for sensitive applications?
Q. Basic
- Column chromatography : Use silica gel with hexane/EtOAc gradients (8:2 to 7:3).
- Recrystallization : Ethanol or acetone at low temperatures (4°C) minimizes impurities.
- Purity validation : HPLC with UV detection (λ = 254 nm) and ≥95% area under the curve .
How do environmental degradation products of this compound impact ecotoxicity, and how are they assessed?
Q. Advanced
- Degradation studies : Expose to UV light or microbial consortia, then analyze by LC-MS for chlorinated byproducts (e.g., dichlorophenols).
- Ecotoxicology : Test acute toxicity on Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201).
- Waste management : Follow protocols for halogenated waste (neutralization before disposal) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
